

2-Iminothiolane Hydrochloride: A Technical Guide to a Versatile Thiolating Reagent

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Compound of Interest

Compound Name: 2-Iminothiolane hydrochloride

Cat. No.: B1664552

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-iminothiolane hydrochloride**, a pivotal reagent in bioconjugation and drug development. This document details its chemical properties, experimental protocols for its application, and the fundamental reaction mechanisms governing its utility.

Core Properties of 2-Iminothiolane Hydrochloride

2-Iminothiolane hydrochloride, commonly known as Traut's Reagent, is a water-soluble compound widely used for the introduction of sulfhydryl (-SH) groups into molecules by reacting with primary amines. This process, known as thiolation, is a cornerstone of bioconjugation chemistry, enabling the linkage of proteins, peptides, and other biomolecules.

Property	Value	References
Molecular Formula	C ₄ H ₈ CINS	[1][2]
Alternate Formula	C ₄ H ₇ NS·HCl	[3][4][5][6]
Molecular Weight	137.63 g/mol	[2][5][6][7][8]
Appearance	White to off-white crystalline powder	[4][7]
Melting Point	198–201 °C	[7]
Solubility in Water	100 mg/mL	[7]
CAS Number	4781-83-3	[1][3]

Reaction Mechanism with Primary Amines

2-Iminothiolane hydrochloride reacts efficiently with primary amines at a pH range of 7 to 10. [4] The reaction involves the nucleophilic attack of the primary amine on the cyclic thioimide, leading to the opening of the ring and the formation of an amidine linkage. This reaction introduces a free sulfhydryl group while preserving the positive charge of the original amine, which can be crucial for maintaining the native conformation and function of proteins.

However, the initially formed 4-mercaptobutyramidine adduct can be unstable and may decay into a non-thiol product, an N-substituted 2-iminothiolane, with the loss of ammonia. [3] To prevent this, immediate capping of the newly introduced thiol group, for instance, through the formation of a disulfide bond, or acidification of the solution to a pH of 3 to 4 is recommended. [3]

Experimental Protocols

The following sections provide standardized protocols for the use of **2-iminothiolane hydrochloride** in common laboratory applications.

Thiolation of Proteins

This protocol outlines the general steps for introducing sulfhydryl groups onto a protein using **2-iminothiolane hydrochloride**.

Materials:

- Protein to be modified
- **2-Iminothiolane hydrochloride** (Traut's Reagent)
- Reaction Buffer: Phosphate Buffered Saline (PBS) or 0.1M borate buffer, pH 8.0. The buffer must be free of primary amines.
- EDTA (2-5 mM) to chelate divalent metals and prevent oxidation of sulfhydryls.
- Quenching reagent (e.g., glycine)
- Desalting column or dialysis equipment for purification.

Procedure:

- Protein Preparation: Dissolve the protein to be thiolated in the reaction buffer containing EDTA.
- Reagent Preparation: Prepare a stock solution of **2-iminothiolane hydrochloride** in an appropriate amine-free buffer immediately before use.
- Thiolation Reaction: Add a 2- to 20-fold molar excess of **2-iminothiolane hydrochloride** to the protein solution. The optimal molar ratio depends on the protein's size, concentration, and the desired level of thiolation and should be empirically determined.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature.
- Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the remaining 2-iminothiolane, such as glycine.
- Purification: Immediately after the reaction, remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Note: The newly introduced sulfhydryl groups are susceptible to oxidation and can form disulfide bonds. It is crucial to either use them immediately in downstream applications (e.g.,

conjugation to a maleimide-activated molecule) or to protect them.

Preparation of Stock Solutions for In Vivo Experiments

For in vivo studies, **2-iminothiolane hydrochloride** can be formulated in various solvent systems. It is recommended to prepare the working solution fresh on the day of use.

Protocol 1:

- Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- This formulation can achieve a solubility of at least 0.83 mg/mL.[\[1\]](#)

Protocol 2:

- Prepare a solution of 20% SBE- β -CD in Saline.
- Add 10% DMSO to 90% of the SBE- β -CD/Saline solution.
- This can also achieve a solubility of at least 0.83 mg/mL.[\[1\]](#)

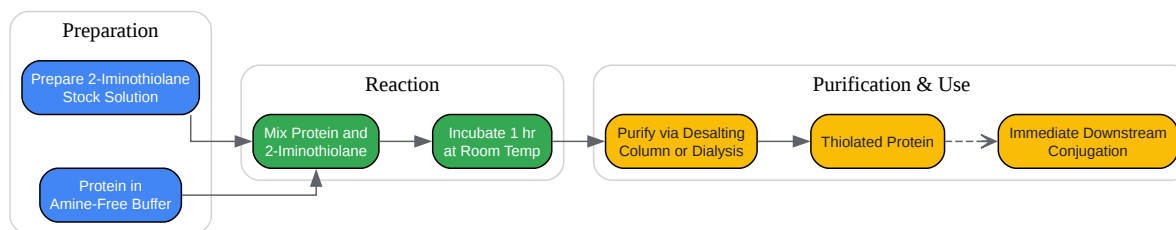
Protocol 3:

- Add solvents in the following order: 10% DMSO and 90% Corn Oil.
- This formulation can achieve a solubility of at least 0.83 mg/mL.[\[1\]](#)

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)

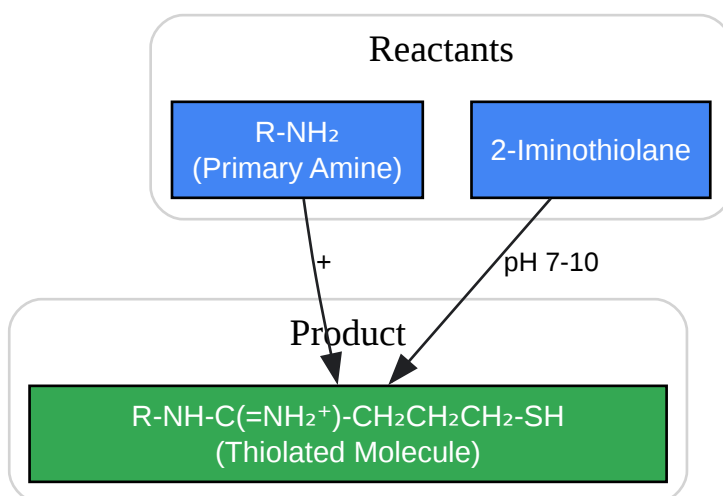
Visualizing Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate the key processes involving **2-iminothiolane hydrochloride**.



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Caption: General workflow for the thiolation of proteins using **2-iminothiolane hydrochloride**.



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Caption: Reaction of 2-iminothiolane with a primary amine to introduce a sulfhydryl group.

Applications in Drug Development

2-Iminothiolane hydrochloride is a valuable tool in drug development, particularly in the creation of antibody-drug conjugates (ADCs). It serves as a lysine-thiolating agent, creating a linkage between a monoclonal antibody and a cytotoxic payload. This application highlights its importance in developing targeted cancer therapies. Furthermore, its ability to modify proteins

and peptides makes it essential for creating bioconjugates for drug delivery systems and diagnostic applications. Its role in the synthesis of complex molecules helps to streamline the drug discovery process.

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